molecular formula C10H15BrO2 B6283901 2-bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one CAS No. 2573214-08-9

2-bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Cat. No. B6283901
CAS RN: 2573214-08-9
M. Wt: 247.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one, commonly known as TBOEP, is a synthetic compound that has been widely used as a flame retardant in various consumer products. TBOEP is a member of the organophosphate ester (OPE) family, which has been extensively used as a substitute for the now-banned polybrominated diphenyl ethers (PBDEs) flame retardants due to their harmful effects on human health and the environment.

Mechanism of Action

TBOEP acts as a flame retardant by interfering with the combustion process. It does this by releasing free radicals that react with the flame's radicals, interrupting the chain reaction that sustains the fire. TBOEP's mechanism of action as an endocrine disruptor is not fully understood, but it is believed to interfere with hormone signaling pathways, leading to adverse effects on reproductive and developmental processes.
Biochemical and Physiological Effects:
TBOEP has been shown to have a variety of biochemical and physiological effects on various organisms. It has been found to disrupt thyroid hormone signaling, alter gene expression, and induce oxidative stress. TBOEP has also been shown to have developmental and reproductive effects in various species.

Advantages and Limitations for Lab Experiments

TBOEP has been widely used as a flame retardant in various consumer products, making it readily available for laboratory experiments. However, its toxicity and potential for endocrine-disrupting effects make it challenging to work with. Careful handling and disposal are required to prevent exposure and environmental contamination.

Future Directions

Future research on TBOEP should focus on its impact on human health and the environment. Studies should be conducted to determine the extent of human exposure to TBOEP and its potential health effects. Further research is needed to understand TBOEP's mechanism of action as an endocrine disruptor and its impact on reproductive and developmental processes. Additionally, research should be conducted to identify safer alternatives to TBOEP as a flame retardant.

Synthesis Methods

TBOEP can be synthesized through the reaction of 2-bromoethyl acetate with 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield TBOEP.

Scientific Research Applications

TBOEP has been extensively studied for its flame retardant properties and its impact on human health and the environment. It has been found to be present in various environmental matrices, including air, water, and sediment. TBOEP has also been detected in human urine, indicating its potential for human exposure. TBOEP has been shown to be toxic to aquatic organisms and has been found to have endocrine-disrupting effects on various species.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves the bromination of 1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one using bromine in acetic acid.", "Starting Materials": [ "1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for 2 hours.", "Quench the reaction by pouring the mixture into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

2573214-08-9

Product Name

2-bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Molecular Formula

C10H15BrO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.